4-(4-Aminophenyl)-1-piperazineethanol

Description

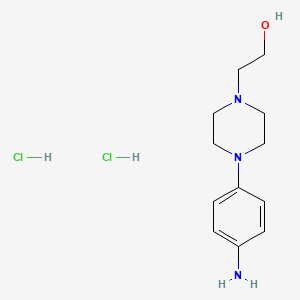

Chemical Structure and Properties 4-(4-Aminophenyl)-1-piperazineethanol (CAS 74853-08-0, molecular formula C₁₆H₁₉N₃O) is a piperazine derivative featuring two aromatic rings: a 4-aminophenyl group and a 4-hydroxyphenyl group (Figure 1). The hydroxyl (-OH) and amino (-NH₂) substituents confer hydrogen-bonding capacity and moderate polarity, influencing solubility and pharmacokinetic properties. Its molecular weight is 269.34 g/mol, and it typically exists as a white solid .

Applications

This compound serves as a key intermediate in synthesizing antifungal agents like Posaconazole, where its piperazine core facilitates structural modifications for enhanced biological activity .

Properties

Molecular Formula |

C12H21Cl2N3O |

|---|---|

Molecular Weight |

294.22 g/mol |

IUPAC Name |

2-[4-(4-aminophenyl)piperazin-1-yl]ethanol;dihydrochloride |

InChI |

InChI=1S/C12H19N3O.2ClH/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16;;/h1-4,16H,5-10,13H2;2*1H |

InChI Key |

HDCSGADNCQRGQT-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)C2=CC=C(C=C2)N.Cl.Cl |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC=C(C=C2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Solvent : Ethanol or methanol.

- Temperature : 50–70°C.

- Catalyst : Potassium carbonate or sodium hydroxide.

- Yield : 60–75% after purification via column chromatography (silica gel, dichloromethane/methanol 9:1).

Mechanism :

$$

\text{4-(4-Aminophenyl)piperazine} + \text{ethylene oxide} \xrightarrow{\text{base}} \text{4-(4-Aminophenyl)-1-piperazineethanol}

$$

Industrial Adaptation :

Large-scale reactors employ continuous flow systems to manage exothermicity, achieving >90% conversion. Ethylene oxide is used in stoichiometric excess (1.1–1.2 equivalents) to minimize byproducts like N,N'-bis(2-hydroxyethyl)piperazine .

Reduction of Nitro-Containing Precursors

This two-step approach first synthesizes a nitro intermediate, followed by catalytic hydrogenation.

Step 1: Synthesis of 4-(4-Nitrophenyl)-1-piperazineethanol

4-Nitrophenylpiperazine reacts with ethylene oxide under conditions similar to Method 1.

Step 2: Catalytic Hydrogenation

The nitro group is reduced to an amine using:

- Catalyst : Palladium on charcoal (5% Pd/C).

- Reductant : Hydrogen gas or sodium hypophosphite.

- Solvent : Methoxyethanol/water.

- Yield : 85–92%.

Reaction :

$$

\text{4-(4-Nitrophenyl)-1-piperazineethanol} \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{this compound}

$$

Optimization :

Alkylation of Piperazine Derivatives

Alkylation of 1-(4-aminophenyl)piperazine with 2-bromoethanol or chloroethanol offers an alternative pathway.

Protocol:

- Reagents : 2-Bromoethanol (1.2 equivalents), potassium hydroxide.

- Solvent : Dimethylformamide (DMF).

- Temperature : 80–85°C.

- Yield : 70–80% after recrystallization.

Side Reactions :

Competing N-alkylation may form 1,4-bis(2-hydroxyethyl)piperazine , mitigated by controlled reagent addition.

Multi-Step Synthesis from Aniline Derivatives

Bromination-Cyclization

Starting Material : Diethanolamine and 4-aminoanisole.

Reductive Amination

Protocol :

- Reactants : 4-Aminophenol and N-(2-hydroxyethyl)piperazine .

- Catalyst : Nickel/copper/chromium oxides.

- Conditions : 180–250°C, 35–300 bar hydrogen.

- Yield : 60–70%.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Catalytic Hydrogenation Scaling

- Catalyst Recycling : Pd/C is reused for 5–10 cycles, reducing costs.

- Waste Management : Aqueous byproducts are neutralized and filtered.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75% | >98% | High | Moderate |

| Nitro Reduction | 85–92% | >99% | Moderate | High (Pd/C) |

| Alkylation | 70–80% | 95–97% | Low | Low |

| Multi-Step Synthesis | 35–60% | 90–95% | Low | High |

Key Findings :

- Nitro Reduction offers the highest yield and purity but requires expensive catalysts.

- Nucleophilic Substitution balances cost and scalability for industrial use.

Challenges and Optimization Strategies

Byproduct Formation

Purification Techniques

Catalyst Efficiency

- Pd/C Activation : Pre-treatment with H$$_2$$ at 150°C enhances activity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1-piperazineethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(4-Aminophenyl)-1-piperazineethanol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is employed in biochemical assays and as a ligand in receptor binding studies.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anxiolytic, antidepressant, and antipsychotic properties.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, including serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives are tailored by substituting aromatic or aliphatic groups, altering electronic, steric, and solubility profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The hydroxyl group in this compound enhances water solubility compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) derivatives, which are more lipophilic .

- logP: Hydroxyl and amino groups lower logP (predicted ~1.5), whereas methoxy (logP ~2.0) and trifluoromethyl (logP ~3.5) substituents increase lipophilicity, impacting membrane permeability .

- Stability : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce reactivity in synthetic pathways .

Research Findings and Contrasts

- Antifungal vs. Neurological Applications: While this compound is optimized for antifungal synthesis, chloro- and trifluoromethyl-substituted piperazines are prioritized in neuropharmacology .

- Solubility vs. Bioavailability Trade-offs : Hydroxyl groups improve solubility but may limit blood-brain barrier penetration, whereas methoxy/trifluoromethyl groups enhance CNS drug candidacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-Aminophenyl)-1-piperazineethanol and its analogs?

Answer:

The synthesis of piperazineethanol derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Substituted Piperazine Synthesis : Reacting 4-aminophenylpiperazine with hydroxyethyl halides (e.g., 2-chloroethanol) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) can yield the target compound. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) .

- Purification : Column chromatography (silica gel, eluent: chloroform/methanol 10:1) or recrystallization from ethanol/water mixtures is used to isolate pure products. Reported yields for analogous compounds range from 41% to 92%, depending on substituent steric effects .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the piperazine ring structure, hydroxyethyl chain (-CH₂CH₂OH), and aminophenyl substituent. For example, the piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm, while the aromatic protons of the aminophenyl group resonate at δ 6.5–7.2 ppm .

- TLC/HPLC : Thin-layer chromatography (TLC) with Rf values ~0.39–0.44 (silica gel, ethyl acetate/methanol 4:1) helps monitor reaction progress. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) .

- Elemental Analysis : Confirms molecular formula (e.g., C₁₆H₁₉N₃O) with <0.3% deviation between calculated and observed values .

Advanced: How do structural modifications (e.g., halogenation, alkylation) impact the compound’s biological activity?

Answer:

Substituent effects can be systematically evaluated using the following approach:

- Halogenation : Introducing bromine or chlorine at the phenyl ring (e.g., 3-bromo or 4-chloro derivatives) enhances lipophilicity, potentially improving blood-brain barrier permeability. For example, brominated analogs show increased affinity for dopamine receptors in computational docking studies .

- Hydroxyl Group Modifications : Acetylation of the hydroxyethyl chain reduces hydrogen-bonding capacity, which may alter solubility and receptor interactions. Biological assays (e.g., enzyme inhibition) should compare acetylated vs. non-acetylated derivatives .

- SAR Studies : Use in vitro assays (e.g., carbonic anhydrase inhibition ) to correlate substituent electronic effects (Hammett σ values) with activity trends.

Advanced: How can researchers resolve contradictions in reported biological activities of piperazineethanol derivatives?

Answer:

Discrepancies often arise from experimental variables. Mitigation strategies include:

- Standardized Assay Conditions : Control pH (7.4 for physiological relevance), temperature (37°C), and solvent (≤1% DMSO to avoid cytotoxicity) .

- Orthogonal Validation : Confirm receptor binding (e.g., dopamine D3 receptor) using both radioligand displacement assays and functional cAMP assays .

- Meta-Analysis : Compare data across studies with similar substituents. For example, conflicting cytotoxic results for 4-hydroxyphenyl analogs may stem from differences in cell lines (e.g., HeLa vs. MCF-7) or exposure times (24 vs. 48 hours) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Stability studies indicate decomposition >6 months at room temperature .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

Advanced: Which computational tools are effective for predicting the compound’s reactivity and binding modes?

Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin 5-HT₁A receptors). Parameterize force fields using crystallographic data from homologous proteins .

- DFT Calculations : Gaussian 16 can optimize geometries and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. For example, the aminophenyl group’s electron density influences hydrogen bonding with enzymes .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80), BBB penetration (logBB = -0.3), and CYP450 inhibition risks .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

- Catalytic Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) to reduce side products. For example, 10% Pd/C under H₂ (50 psi) increases yield by 15% compared to Fe-based catalysts .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., piperazine ring formation), reducing reaction time from 24 hours to 2–4 hours .

- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading) in a fractional factorial design .

Basic: What are the key challenges in analyzing enantiomeric purity of chiral piperazineethanol derivatives?

Answer:

- Chiral Chromatography : Use Chiralpak IC or AD-H columns with hexane/isopropanol (80:20) to resolve enantiomers. Detection via circular dichroism (CD) ensures accuracy .

- Synthesis of Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (R)- or (S)-2-amino-1-phenylethanol) to avoid racemization during piperazine ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.